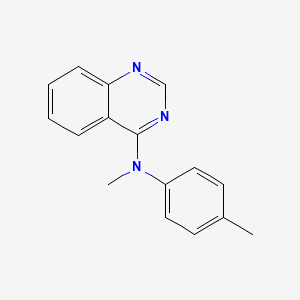
2-((5-Phenyl-1,3,4-thiadiazol-2-yl)amino)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-Phenyl-1,3,4-thiadiazol-2-yl)amino)acetic acid is an organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a phenyl group attached to the thiadiazole ring, which is further connected to an aminoacetic acid moiety. The compound has garnered interest due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((5-Phenyl-1,3,4-thiadiazol-2-yl)amino)acetic acid typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazinecarbothioamide with carbon disulfide in the presence of a base such as potassium hydroxide. This reaction yields 5-phenyl-1,3,4-thiadiazole-2-thiol.
Aminoacetic Acid Attachment: The thiadiazole derivative is then reacted with chloroacetic acid in the presence of a base like sodium hydroxide to form this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can target the nitro group if present in derivatives of the compound.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or hydroxylamines.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
2-((5-Phenyl-1,3,4-thiadiazol-2-yl)amino)acetic acid has been studied for various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound exhibits potential antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.
Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: It can be used in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.
Mechanism of Action
The mechanism of action of 2-((5-Phenyl-1,3,4-thiadiazol-2-yl)amino)acetic acid involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as urease, which is involved in the hydrolysis of urea. This inhibition is achieved through binding to the active site of the enzyme, preventing substrate access.
Pathway Modulation: It can modulate signaling pathways involved in cell growth and apoptosis, making it effective against cancer cells.
Comparison with Similar Compounds
2-Amino-1,3,4-thiadiazole: A simpler thiadiazole derivative with similar biological activities.
5-Phenyl-1,3,4-thiadiazole-2-thiol: A precursor in the synthesis of the target compound.
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide: Another thiadiazole derivative with urease inhibitory activity.
Uniqueness: 2-((5-Phenyl-1,3,4-thiadiazol-2-yl)amino)acetic acid stands out due to its specific combination of a phenyl group and an aminoacetic acid moiety, which imparts unique chemical and biological properties. Its ability to inhibit enzymes and modulate pathways makes it a versatile compound for various applications.
Properties
CAS No. |
185034-19-9 |
|---|---|
Molecular Formula |
C10H9N3O2S |
Molecular Weight |
235.26 g/mol |
IUPAC Name |
2-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]acetic acid |
InChI |
InChI=1S/C10H9N3O2S/c14-8(15)6-11-10-13-12-9(16-10)7-4-2-1-3-5-7/h1-5H,6H2,(H,11,13)(H,14,15) |
InChI Key |
BHFYSZHFJXALQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)NCC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
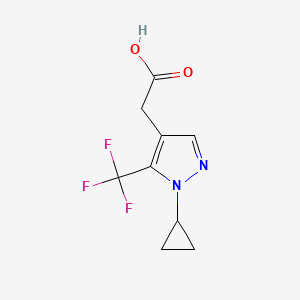
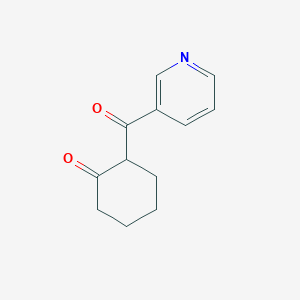
![tert-Butyl 2-carbamoyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B8737357.png)
![2-[Cyanomethyl-(4,6-dichloro-1,3,5-triazin-2-yl)amino]acetonitrile](/img/structure/B8737363.png)
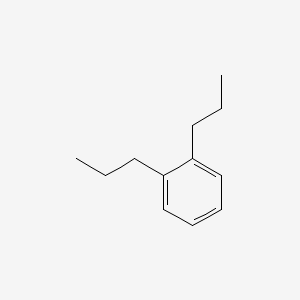

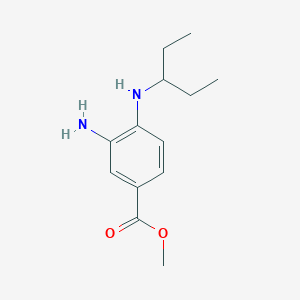
![(3aR,6aR)-tetrahydrofuro[2,3-b]furan-3(2H)-one](/img/structure/B8737403.png)

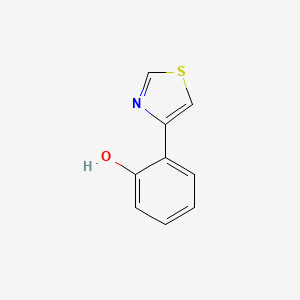
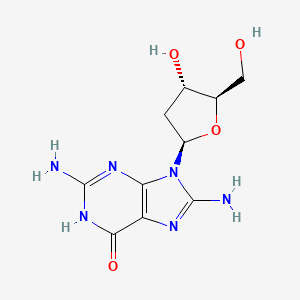
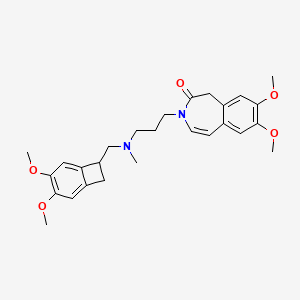
![2-[(phenylsulfanyl)methyl]piperidine](/img/structure/B8737447.png)
